molecular formula C9H7ClN2O2S B2496795 Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1202075-71-5

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate

Cat. No.: B2496795
CAS No.: 1202075-71-5
M. Wt: 242.68
InChI Key: WTPAWQQJCMEFFG-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7ClN2O2S.

Preparation Methods

The synthesis of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate typically involves the reaction of 5-chlorothiazole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share the thiazolo[5,4-b]pyridine core but differ in their substituents, which can significantly affect their chemical properties and applications

Properties

IUPAC Name

ethyl 5-chloro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-6(10)12-7(5)15-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPAWQQJCMEFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(2,6-dichloropyridin-3-ylamino)-2-thioxoacetate (49.11 g, 175.9 mmol) and cesium carbonate (57.32 g, 175.9 mmol) in THF (350 mL) was heated at 50° C. for 6 h. The reaction suspension was then diluted with water (700 mL) and THF was removed in vacuo at 23° C. The resulting suspension was cooled to 0° C., and the precipitated solid was collected via vacuum filtration, washed with water, and dried in vacuo to provide ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate as a yellow-orange solid. MS (ESI) m/z: Calculated: 242.0; Observed: 243.0 (M++1).
Name
ethyl 2-(2,6-dichloropyridin-3-ylamino)-2-thioxoacetate
Quantity
49.11 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
57.32 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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